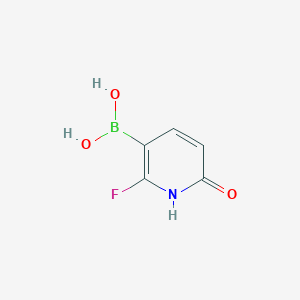

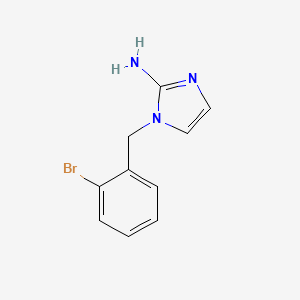

![molecular formula C7H9ClF3N3 B2832482 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride CAS No. 1358784-11-8](/img/structure/B2832482.png)

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride” is a chemical compound that is used as an intermediate in the synthesis of pharmaceuticals . It is a white to light yellow powder or crystal .

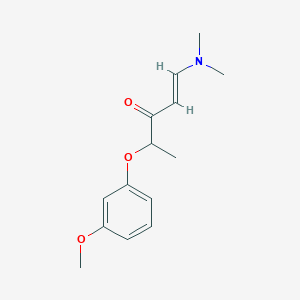

Synthesis Analysis

The synthesis of this compound involves several steps . First, ethanol and hydrazine hydrate are added, followed by the dropwise addition of 2-chloropyrazine. The pH is regulated to 6, and impurities are removed. Next, chlorobenzene and trifluoroacetic anhydride are added under stirring. The mixture is heated, and methanesulfonic acid is added into the mixed reaction solution. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH is regulated to 12, and organic phases are separated out, and impurities are removed. Finally, palladium/carbon and an ethanol solution of the product from the previous step are added under nitrogen protection in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride. After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the product .Molecular Structure Analysis

The molecular formula of the compound is C6H7F3N4·HCl, and its molecular weight is 228.60 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include addition, pH regulation, heating, reduced pressure concentration, separation of organic phases, and removal of impurities .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a melting point of 264 degrees Celsius (decomposition) and is soluble in methanol .Aplicaciones Científicas De Investigación

Synthesis Methodology

This compound can be synthesized through a method involving several steps . The starting raw materials are readily available, and the synthesis route is simple . This method does not produce a large quantity of byproducts, making it favorable for industrial production .

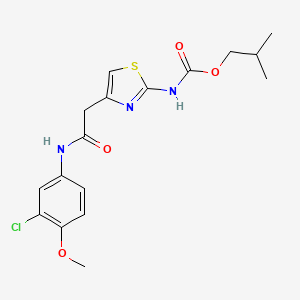

Pharmaceutical Intermediate

This compound is a sitagliptin pharmaceutical intermediate used to prepare sitagliptin phosphate . Sitagliptin phosphate is a novel antidiabetic drug dipeptidyl peptidase-4 (DPP-4) suppressor factor .

Contamination Analysis in Drug Products

The compound has been studied in the context of contamination with N-nitrosamines in Sitagliptin drug products . Analytical methods have been developed for the determination of N-nitroso-triazolopyrazine and its precursor triazolopyrazine .

Laboratory Chemicals

It is used as a laboratory chemical . However, it is not recommended for food, drug, pesticide, or biocidal product use .

Commercial Availability

This compound is commercially available and can be purchased from chemical suppliers .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

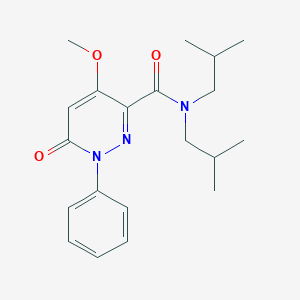

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride is a pharmaceutical intermediate used in the synthesis of Sitagliptin , a novel antidiabetic drug . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor , which means that the primary target of this compound is the DPP-4 enzyme. This enzyme plays a crucial role in glucose metabolism by deactivating incretin hormones, which stimulate insulin secretion in response to meals .

Mode of Action

As a DPP-4 inhibitor, Sitagliptin prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn helps to regulate blood glucose levels .

Biochemical Pathways

The action of Sitagliptin on the DPP-4 enzyme affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-4, Sitagliptin prolongs the action of incretin hormones, enhancing the secretion of insulin and suppressing the release of glucagon. This results in a decrease in hepatic glucose production and an increase in glucose uptake by peripheral tissues .

Pharmacokinetics

Sitagliptin is rapidly absorbed after oral administration and has a half-life that allows for once-daily dosing .

Result of Action

The result of the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, through its role in the synthesis of Sitagliptin, is the regulation of blood glucose levels . By increasing insulin secretion and decreasing glucagon release, it helps to lower blood glucose levels, making it an effective treatment for type 2 diabetes .

Action Environment

The action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride, and by extension Sitagliptin, can be influenced by various environmental factors. Additionally, factors such as pH levels and temperature can affect the stability of the compound .

Propiedades

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6;/h4,11H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQOTCIQIQNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CN=C2C(F)(F)F)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1R,2R)-2-(5-Bromothiophen-3-yl)cyclopropyl]-2-chloroethanone](/img/structure/B2832408.png)

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)